molecular formula C16H25N3O3S B4855677 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide

3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide

Cat. No. B4855677
M. Wt: 339.5 g/mol
InChI Key: JHLMANUMSCRSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK is a critical enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has been shown to induce apoptosis in B-cells in preclinical models of B-cell malignancies. It has also been shown to inhibit the production of cytokines and chemokines that are critical for the survival and proliferation of B-cells. In addition, 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has been shown to inhibit the migration and adhesion of B-cells to the microenvironment, which is critical for the development and progression of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide is its selectivity for BTK, which minimizes off-target effects. 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. This may limit its use in combination with other agents that are also metabolized by this system.

Future Directions

There are several potential future directions for the development of 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide. One potential application is in the treatment of autoimmune diseases, as BTK has been implicated in the pathogenesis of several autoimmune disorders. Another potential direction is the development of combination therapies that target multiple pathways in B-cell malignancies, such as the BCR and PI3K/AKT pathways. Finally, the development of biomarkers that can predict response to 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide may help to identify patients who are most likely to benefit from this therapy.

Scientific Research Applications

3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent apoptosis of B-cells. 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has also shown synergistic effects with other agents such as venetoclax and lenalidomide, further supporting its potential as a combination therapy for B-cell malignancies.

properties

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)23(21,22)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLMANUMSCRSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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